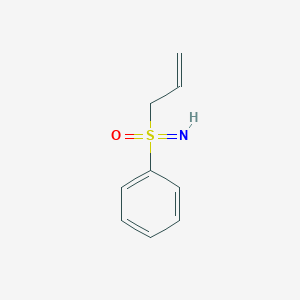

Allyl(imino)(phenyl)-l6-sulfanone

Description

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

imino-oxo-phenyl-prop-2-enyl-λ6-sulfane |

InChI |

InChI=1S/C9H11NOS/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |

InChI Key |

SCXLFLUKHWQGQD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=N)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Experimental Conditions

- Solvents : Tetrahydrofuran (THF) or other polar aprotic solvents are commonly used.

- Temperature : Reactions may be conducted at low temperatures (e.g., -78°C) to control reactivity.

- Reagents : Strong bases like n-butyl lithium (n-BuLi) may be used for initial deprotonation steps.

Example Procedure for a Related Compound

For a related allylic sulfone, the procedure involves adding n-BuLi to the sulfone in THF at -78°C, followed by the addition of an aldehyde or epoxide. The mixture is then allowed to warm to room temperature over several hours.

Research Outcomes and Applications

Sulfoximines have shown potential in various fields, including medicinal chemistry and crop protection. Their ability to mimic alcohol functionalities and act as selective enzyme inhibitors makes them valuable for drug design.

Medicinal Applications

- Cancer Therapy : Sulfoximines have been explored as inhibitors of specific kinases, showing promise in cancer treatment.

- Infectious Diseases : Sulfoximine analogs have been studied for their potential in treating diseases by inhibiting specific enzymes.

Crop Protection

- Insecticides : Sulfoximine-based compounds have been developed as potent insecticides, with Sulfoxaflor being a notable example.

Data Tables

Due to the lack of specific data on this compound, a general table summarizing common sulfoximine synthesis strategies is provided:

| Synthetic Step | Reagents/Conditions | Product |

|---|---|---|

| Oxidation of Thioether | H2O2 or other peroxides | Sulfoxide |

| Imidation of Sulfoxide | Nitriles or Burgess-type reagents | Sulfilimine |

| Oxidation of Sulfilimine | Various oxidizing agents | Sulfoximine |

This table illustrates the general approach to synthesizing sulfoximines, which can be adapted for specific compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Conversely, electron-donating groups (e.g., methyl in 2o, methoxy in 2i) improve yields and crystallinity.

- Physical States : Allyl-substituted derivatives (e.g., 2w) are typically oils due to lower molecular symmetry, while aryl-substituted analogs (e.g., 2i, 1b) form solids with defined melting points.

- Synthesis : Most compounds are synthesized via General Procedure A (), involving Grignard reagents (e.g., aryl/alkylmagnesium bromides) and sulfur precursors. Yields range from 66–79%, influenced by steric and electronic factors.

Spectral and Reactivity Profiles

- IR Spectroscopy : Sulfoximines exhibit νmax peaks at 1588–1219 cm⁻¹ (S=O and C=N stretches) (). Halogenated derivatives show additional peaks (e.g., C–F at 1094 cm⁻¹ in 2w).

- ¹H NMR : Aromatic protons (Ar-H) resonate at δH 7.96–6.80, while allyl protons in 2w appear as a ddt at δH 5.81 (J=17.5, 10.0, 7.5 Hz) ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Allyl(imino)(phenyl)-λ⁶-sulfanone, and what critical parameters govern yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or sulfoximine formation. Key steps include:

Substrate Activation : Reacting allyl halides with imino-sulfur precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Temperature Control : Maintaining reactions between 0–25°C to avoid side reactions like over-fluorination or decomposition .

Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates and stabilize intermediates .

Yield optimization requires monitoring via HPLC or TLC to track intermediate formation .

Q. How is Allyl(imino)(phenyl)-λ⁶-sulfanone characterized post-synthesis, and what analytical techniques are essential?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions and stereochemistry. For example, the imino proton typically resonates at δ 8.5–9.5 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Q. What solvents and reaction conditions are optimal for stabilizing Allyl(imino)(phenyl)-λ⁶-sulfanone during storage?

- Methodological Answer :

- Storage Solvents : Anhydrous DCM or THF at –20°C minimizes hydrolysis of the imino-sulfur bond .

- Light Sensitivity : Store in amber vials to prevent photodegradation, as fluorinated aromatic groups are prone to UV-induced rearrangements .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields when synthesizing Allyl(imino)(phenyl)-λ⁶-sulfanone?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Use preparative HPLC to isolate intermediates and identify side products (e.g., over-fluorinated derivatives) .

- Kinetic Variability : Perform time-resolved kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps and optimize reaction times .

- DOE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent, and catalyst loading .

Q. What mechanistic insights explain the reactivity of Allyl(imino)(phenyl)-λ⁶-sulfanone in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Activation : The sulfur center acts as an electrophile, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura couplings). Fluorine substituents on the phenyl ring enhance electrophilicity via inductive effects .

- Computational Modeling : DFT calculations predict transition states for bond-forming steps, guiding catalyst selection (e.g., Pd vs. Cu) .

Q. How can the thermal and hydrolytic stability of Allyl(imino)(phenyl)-λ⁶-sulfanone be systematically assessed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .

- Hydrolytic Stability Assays : Incubate the compound in buffered solutions (pH 4–10) and quantify degradation via LC-MS. For example, acidic conditions may cleave the imino bond .

Q. What experimental strategies elucidate the biological interactions of Allyl(imino)(phenyl)-λ⁶-sulfanone with enzyme targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.